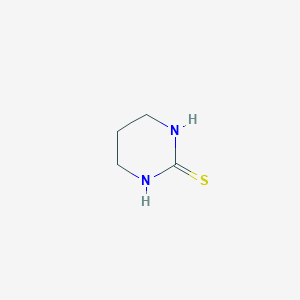![molecular formula C11H16O B165710 Ethanone, 1-[2-(2-propynyl)cyclohexyl]-(9CI) CAS No. 125488-49-5](/img/structure/B165710.png)
Ethanone, 1-[2-(2-propynyl)cyclohexyl]-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanone, 1-[2-(2-propynyl)cyclohexyl]-(9CI) is an organic compound with the molecular formula C11H16O It consists of a cyclohexane ring substituted with an acetyl group and a propynyl group
Vorbereitungsmethoden
The synthesis of Ethanone, 1-[2-(2-propynyl)cyclohexyl]-(9CI) can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone with propargyl bromide in the presence of a base, followed by acetylation using acetic anhydride. The reaction conditions typically include:
Alkylation: Cyclohexanone is treated with propargyl bromide and a base such as potassium carbonate in an aprotic solvent like dimethylformamide.
Acetylation: The resulting product is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
Ethanone, 1-[2-(2-propynyl)cyclohexyl]-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the acetyl group to an alcohol.
Substitution: The propynyl group can undergo nucleophilic substitution reactions with reagents such as sodium amide, leading to the formation of different substituted cyclohexane derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Ethanone, 1-[2-(2-propynyl)cyclohexyl]-(9CI) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethanone, 1-[2-(2-propynyl)cyclohexyl]-(9CI) involves its interaction with various molecular targets. The acetyl group can participate in nucleophilic addition reactions, while the propynyl group can undergo cycloaddition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Vergleich Mit ähnlichen Verbindungen
Ethanone, 1-[2-(2-propynyl)cyclohexyl]-(9CI) can be compared with other similar compounds such as:
2-Acetylcyclohexanone: This compound lacks the propynyl group and has different reactivity and applications.
1-Acetyl-2-(2-propynyl)benzene:
Eigenschaften
CAS-Nummer |
125488-49-5 |
|---|---|
Molekularformel |
C11H16O |
Molekulargewicht |
164.24 g/mol |
IUPAC-Name |
1-(2-prop-2-ynylcyclohexyl)ethanone |
InChI |
InChI=1S/C11H16O/c1-3-6-10-7-4-5-8-11(10)9(2)12/h1,10-11H,4-8H2,2H3 |
InChI-Schlüssel |
MZGRTKZZXUCWCQ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CCCCC1CC#C |
Kanonische SMILES |
CC(=O)C1CCCCC1CC#C |
Synonyme |
Ethanone, 1-[2-(2-propynyl)cyclohexyl]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl (1R,5S)-7-hydroxy-9-(2-methoxy-2-oxoethyl)-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B165627.png)













